molecular formula C19H23FN6 B6442035 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549038-36-8

4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6442035
CAS RN: 2549038-36-8
M. Wt: 354.4 g/mol
InChI Key: IICXSUXUIGEYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains cyclobutyl and cyclopropyl groups, which are cyclic hydrocarbons with four and three carbon atoms, respectively .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows chemists to connect diverse fragments under mild conditions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups. Organoboron reagents play a crucial role in this process, and 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can serve as an effective boron source for SM coupling reactions .

Cycloalkane Chemistry

The compound’s cyclobutyl and cyclopropyl rings contribute to its unique properties. Cycloalkanes are cyclic hydrocarbons with single bonds between adjacent carbon atoms. In this case, the cyclopentane ring serves as the parent chain, while the smaller cyclobutane ring acts as a substituent. The compound’s name is cyclobutylcyclopentane .

Protodeboronation Reactions

Protodeboronation involves replacing a boron atom in an organoboron compound with a hydrogen atom. Researchers have explored less nucleophilic boron ate complexes to prevent unwanted side reactions. 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine could be a valuable substrate in such reactions .

properties

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6/c20-15-11-21-19(22-12-15)26-8-6-25(7-9-26)17-10-16(13-2-1-3-13)23-18(24-17)14-4-5-14/h10-14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICXSUXUIGEYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.